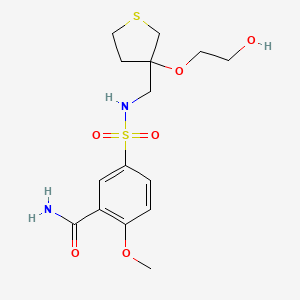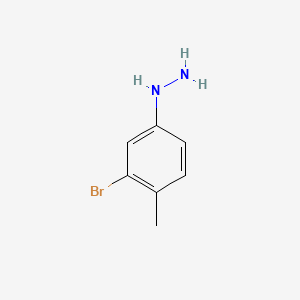
Hydrazine, (3-bromo-4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Hydrazine, (3-bromo-4-methylphenyl)-” is a chemical compound with the molecular formula C7H9BrN2. It has a molecular weight of 201.06 . This compound is part of a class of compounds known as hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond .
Synthesis Analysis
The synthesis of hydrazine-coupled pyrazoles, which are similar to “Hydrazine, (3-bromo-4-methylphenyl)-”, has been reported in the literature . These compounds were synthesized using elemental microanalysis, FTIR, and 1H NMR techniques . The synthesis involved the reaction of chalcones with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of “Hydrazine, (3-bromo-4-methylphenyl)-” includes a hydrazine group attached to a phenyl ring, which is substituted with a bromo group and a methyl group . The exact position of these substituents on the phenyl ring can vary, resulting in different isomers .Physical And Chemical Properties Analysis
“Hydrazine, (3-bromo-4-methylphenyl)-” has a melting point of 94.2 °C and a predicted boiling point of 284.6±28.0 °C . It has a predicted density of 1.564±0.06 g/cm3 and a predicted pKa of 5.11±0.24 .Wissenschaftliche Forschungsanwendungen
Fluorescence Imaging and Environmental Monitoring
- Fluorescent Probe for Hydrazine : A study by Zhu et al. (2019) developed a ratiometric fluorescent probe for detecting hydrazine in environmental and biological samples. This probe, which exhibits low cytotoxicity and a large Stokes shift, is suitable for quantifying hydrazine in water systems and for fluorescence imaging in cells and zebrafish (Zhu et al., 2019).
Chemical Synthesis and Drug Development
- Synthesis of Anticonvulsant Compounds : Unverferth et al. (1998) synthesized a series of 3-aminopyrroles using hydrazine, leading to compounds with significant anticonvulsant activity and low neurotoxicity (Unverferth et al., 1998).
- Antimicrobial Activities : Bharti et al. (2010) investigated arylidene hydrazines for their antimicrobial properties, finding several compounds with effective anti-bacterial and anti-fungal activities (Bharti et al., 2010).
Cancer Research
- Potential Antineoplastic Agents : Shyam et al. (1985) synthesized N,N'-bis(arylsulfonyl)hydrazines, showing significant antineoplastic activity against certain cancers (Shyam et al., 1985).
Molecular Docking and Dynamics
- Pharmaceutical Active Hydrazine Derivatives : A study by Mary et al. (2021) conducted molecular docking and dynamics simulations on hydrazine derivatives, revealing their potential as antitumor agents (Mary et al., 2021).
Zukünftige Richtungen
The future directions for “Hydrazine, (3-bromo-4-methylphenyl)-” could involve further exploration of its potential pharmacological activities. Given the reported antileishmanial and antimalarial activities of hydrazine-coupled pyrazoles , “Hydrazine, (3-bromo-4-methylphenyl)-” could potentially be studied for similar activities. Additionally, new synthetic routes and derivatives of this compound could be explored to enhance its pharmacological properties.
Eigenschaften
IUPAC Name |
(3-bromo-4-methylphenyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-3-6(10-9)4-7(5)8/h2-4,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTMWTPENRTGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
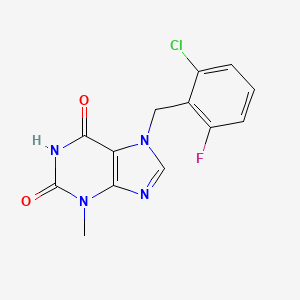
![1-(3,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2675811.png)
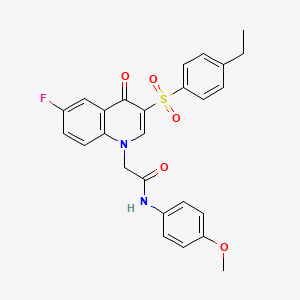
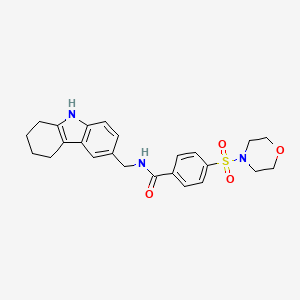
![3-(3-Chlorophenyl)-5-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2675815.png)

![1-(4-Fluorophenyl)-3-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2675819.png)
![2-[(2-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2675821.png)
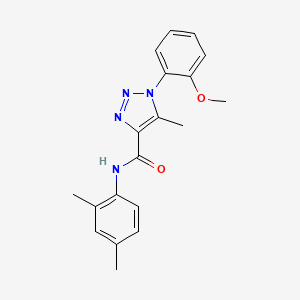
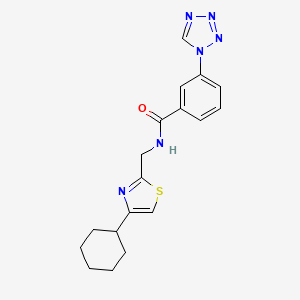
![5-fluoro-4-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2675825.png)
![[(1R,3'S,4S,4'R,5'S,6S,7S,8R,9S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethyl-4'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-3'-yl] acetate](/img/structure/B2675826.png)
![(4-(2-chlorophenyl)piperazin-1-yl)(5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2675830.png)
